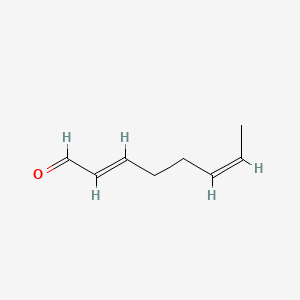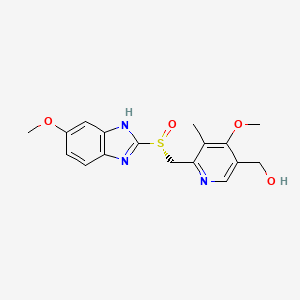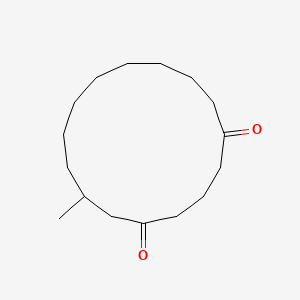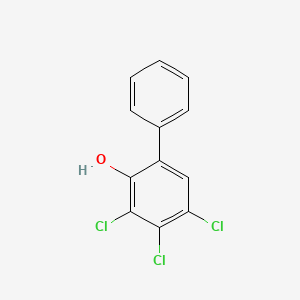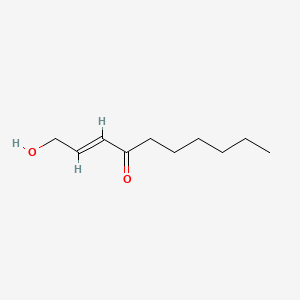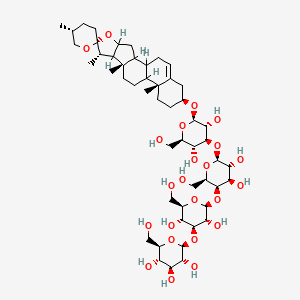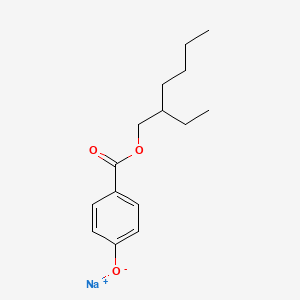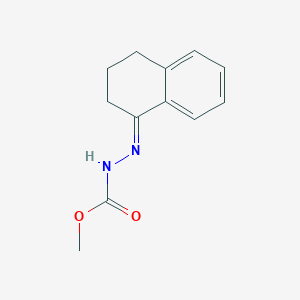
methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarboxylate group attached to a dihydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the compound.
Methyl hydrazinecarboxylate: Another precursor used in the synthesis.
Hydrazones: A class of compounds with similar structural features.
Uniqueness
Methyl (2E)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarboxylate is unique due to its specific combination of a dihydronaphthalene moiety and a hydrazinecarboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
1416350-01-0 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]carbamate |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)14-13-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3,(H,14,15)/b13-11+ |
InChI-Schlüssel |
NHHOYJFBKAANAZ-ACCUITESSA-N |
Isomerische SMILES |
COC(=O)N/N=C/1\CCCC2=CC=CC=C21 |
Kanonische SMILES |
COC(=O)NN=C1CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
